methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate is an organic compound with the molecular formula C10H9BrClNO3. It is a derivative of benzoic acid and is characterized by the presence of bromine and chlorine atoms on the benzene ring, as well as an ester functional group. This compound is used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate typically involves the reaction of 5-bromo-2-chlorobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of 5-bromo-2-chlorobenzoic acid and methanol.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: A closely related compound with similar structural features but lacking the amino group.
Methyl 2-amino-5-bromobenzoate: Another related compound with an amino group but without the chlorine atom.
Uniqueness
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the ester and amino functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-chlorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c1-16-9(14)5-13-10(15)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEYEETUSMLWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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